molecular formula C17H19NO2S B2394900 N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 850817-57-1

N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B2394900
CAS No.: 850817-57-1
M. Wt: 301.4
InChI Key: MLHUHXYGEHORLO-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It’s known that many indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that the compound could influence multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Given the diverse biological activities associated with indole derivatives , it’s likely that the compound could have a wide range of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Another approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst . This method is often followed by a reduction step to convert the acyl group to an alkane.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the

Biological Activity

N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C17H19NO2S
  • Molecular Weight : 301.4 g/mol
  • IUPAC Name : this compound
  • Solubility : 1.2 µg/mL

This structure indicates the presence of a benzothiophene moiety, which is often associated with various pharmacological activities.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, studies on N-heterocycles have shown promising results against various viruses, including hepatitis C and influenza viruses . The mechanism often involves inhibition of viral polymerases or interference with viral replication processes.

Anticancer Potential

There is emerging evidence that benzothiophene derivatives possess anticancer properties. For example, certain derivatives have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways . The structure of this compound may contribute to its ability to interact with cellular targets involved in cancer progression.

Neuroprotective Effects

Some studies suggest that similar compounds can exhibit neuroprotective effects by modulating neurotransmitter systems. This is particularly relevant for conditions like Alzheimer's disease where acetylcholinesterase inhibition is beneficial . Compounds with a similar structure have demonstrated the ability to inhibit this enzyme effectively.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntiviralInhibition of viral polymerases
AnticancerInduction of apoptosis
NeuroprotectiveInhibition of acetylcholinesterase

Case Study: Antiviral Efficacy

In a study examining the antiviral efficacy of benzothiophene derivatives against hepatitis C virus (HCV), a related compound demonstrated an IC50 value of 3.4 μM. This suggests that structural modifications can enhance antiviral potency and selectivity .

Case Study: Anticancer Activity

A derivative structurally related to this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value below 10 μM in several cases, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-20-14-8-4-2-7-13(14)11-18-17(19)16-10-12-6-3-5-9-15(12)21-16/h2,4,7-8,10H,3,5-6,9,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHUHXYGEHORLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C(S2)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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